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Compound of Interest

Compound Name: 8-lodooct-7-yn-1-ol

Cat. No.: B2467789

Disclaimer: Experimental spectroscopic data for 8-lodooct-7-yn-1-ol is not readily available in
public databases or scientific literature. The data presented in this guide is predicted based on
the chemical structure and established principles of NMR, IR, and mass spectrometry. These
predictions are intended for illustrative and educational purposes.

This technical guide provides a detailed overview of the predicted spectroscopic data for the
bifunctional molecule 8-lodooct-7-yn-1-ol. Designed for researchers, scientists, and
professionals in drug development, this document outlines the expected nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound.
It also includes generalized experimental protocols for acquiring such data and a visual
workflow of the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-lodooct-7-yn-1-ol.
These values are derived from computational models and analysis of similar chemical
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~3.64 Triplet 2H -CHz2-OH (H-1)
~2.20 Triplet 2H -CHz2-C= (H-6)
~1.57 Multiplet 4H -CHz- (H-2, H-5)
~1.38 Multiplet 4H -CHz- (H-3, H-4)
~1.8 (variable) Singlet (broad) 1H -OH
13C NMR (Carbon NMR)
Chemical Shift (6) ppm Assignment
~93.0 -C=l
~62.5 -CH2-OH (C-1)
~32.5 -CH2- (C-2)
~28.8 -CH2- (C-4 or C-5)
~28.5 -CHz- (C-4 or C-5)
~25.2 -CH2- (C-3)
~19.5 -CH2-C= (C-6)
~-5.0 =C-l
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
2930-2850 Strong C-H stretch (aliphatic)

~2185 Weak-Medium C=C stretch (internal alkyne)
1465 Medium C-H bend (alkane)

1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

m/z Ratio Proposed Fragment
252 [M]* (Molecular lon)
234 [M - H20]*

125 M- 1]

107 [M - | - H20]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters
may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 8-lodooct-7-yn-1-ol in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm NMR tube.

e Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Calibrate the chemical shifts to the residual solvent peak (e.g., CDCls at 7.26 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Process the data similarly to the *H NMR spectrum.

o Calibrate the chemical shifts to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.qg.,
NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Obtain a background spectrum of the salt plates or the solvent.

o

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile solvent (e.g., methanol, acetonitrile).

 Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

e Acquisition:

o EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons
(typically at 70 eV). The resulting charged fragments are separated by their mass-to-
charge ratio (m/z).

o ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to
create a fine spray of charged droplets. The solvent evaporates, leading to gas-phase ions
that are directed into the mass analyzer.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Experimental Workflow
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Sample Preparation

Spectroscopic Analysis Data Acquisition & Processing

Mass Spectrometer > Mass Spectrum
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8-lodooct-7-yn-1-ol H FTIR Spectrometer > IR Spectrum > Elucidation

NMR Spectrometer > 1H & 13C NMR Spectra
Dissolve in 2 / 7
Deuterated Solvent

Prepare Dilute
Solution

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 8-lodooct-7-yn-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2467789#spectroscopic-data-for-8-iodooct-7-yn-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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